(3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products:
Scientific Research Applications
(3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the piperidin-3-yl group.
3-Fluoro-4-pyridineboronic acid pinacol ester: Similar structure but contains a pyridine ring instead of a phenyl ring.
3-Fluoro-4-propoxyphenylboronic acid: Similar structure but contains a propoxy group instead of a piperidin-3-yl group.
Uniqueness: (3-Fluoro-4-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidin-3-yl group on the phenyl ring, which can influence its reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C11H15BFNO2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
(3-fluoro-4-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-6-9(12(15)16)3-4-10(11)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2 |
InChI Key |
DVHDECLKMFROOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCCNC2)F)(O)O |
Origin of Product |
United States |
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